The compound can be synthesized through various methods, with significant research focusing on its synthesis and biological applications. Its classification as a pyrazolo[4,3-b]pyridine places it within a group of compounds known for their pharmacological properties, including anti-inflammatory and anticancer activities .
The synthesis of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine typically involves several methodologies:
The molecular structure of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine can be described as follows:
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used to confirm the structure and purity of synthesized compounds. For instance, NMR spectra typically reveal characteristic chemical shifts corresponding to hydrogen atoms in different environments within the molecule .
7-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine participates in various chemical reactions:
The mechanism of action for compounds like 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine often involves interactions with biological targets such as enzymes or receptors:
Studies often employ molecular docking simulations to predict binding affinities and interactions with target proteins, providing insights into its potential pharmacological effects .
The physical and chemical properties of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine include:
Spectroscopic methods provide detailed information:
7-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine has several scientific applications:
Pyrazolopyridines represent a class of bicyclic heterocycles formed through fusion of pyrazole and pyridine rings at specific bond positions, yielding five distinct regioisomeric frameworks: pyrazolo[3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a] pyridines . The compound 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine belongs specifically to the [4,3-b] fusion class, where the pyrazole ring bonds through its 4- and 3-positions to the b-face (positions 2 and 3) of the pyridine ring [1] [5]. This specific connectivity pattern critically determines the compound's electronic distribution and chemical behavior. Systematic IUPAC nomenclature follows the fusion designation with substituent positions numbered according to the parent system. In this scaffold, position 2 (nitrogen) bears a methyl group, position 7 carries bromine, and the molecular formula is C₇H₆BrN₃, distinguishing it from alternative fusion isomers [1] [7]. The structural uniqueness of this fusion pattern creates distinct electronic environments at each carbon position, enabling regioselective functionalization essential for medicinal chemistry applications.
Table 1: Structural Classification of Pyrazolopyridine Isomers
Fusion Type | Ring Junction | Representative Derivative | Key Feature |
---|---|---|---|
[3,4-b] | Pyrazole C3-C4 : Pyridine C2-C3 | 1H-Pyrazolo[3,4-b]pyridine | Purine bioisostere |
[4,3-b] | Pyrazole C3-C4 : Pyridine C3-C4 | 7-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine | Electron-deficient C7 position |
[3,4-c] | Pyrazole C3-C4 : Pyridine C3-C4 | 7-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine | Alternative halogen positioning |
[1,5-a] | Pyrazole N1-C5 : Pyridine C2-C3 | Vericiguat core | Approved cardiovascular drugs |
Regioisomerism profoundly influences the physicochemical and biological properties of pyrazolopyridine derivatives. The 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine (C₇H₆BrN₃) regioisomer exhibits distinct electronic characteristics compared to its [3,4-b] counterpart due to differences in bond connectivity and atom positioning [1] [5]. Computational analyses reveal that the [4,3-b] fusion creates a more polarized electron distribution at the C7 position compared to equivalent positions in other isomers, enhancing bromine's leaving group capacity in cross-coupling reactions [5] [8]. This electronic differentiation manifests in varied biochemical interactions—kinase inhibition profiles differ significantly between [3,4-b] and [4,3-b] fused systems despite identical substituents [7]. The C7 bromine in the [4,3-b] configuration exhibits enhanced reactivity toward palladium-catalyzed couplings due to reduced electron density at this position, a phenomenon exploited in pharmaceutical derivatization [8]. Drug development programs prioritize specific isomers based on target complementarity; for instance, the [4,3-b] isomer demonstrates superior fit for certain kinase ATP pockets compared to [3,4-c] variants [7].
Table 2: Comparative Analysis of Brominated Pyrazolopyridine Regioisomers
Characteristic | 7-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine | 7-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine | 6-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine |
---|---|---|---|
Molecular Formula | C₇H₆BrN₃ | C₇H₆BrN₃ | C₇H₆BrN₃ |
CAS Number | 67469527 | 118993129 | 1150617-56-3 |
Fusion Type | [4,3-b] | [3,4-c] | [3,4-b] |
Halogen Reactivity | High (C7 position) | Moderate | Moderate (C6 position) |
Pharmaceutical Application | Kinase inhibitor precursor | Limited reports | FLT3/CDK4 inhibitors |
The tautomeric behavior of unsubstituted pyrazolopyridines significantly impacts their chemical and biological properties. For pyrazolo[4,3-b]pyridine systems, the 1H- and 2H-tautomeric forms exist in equilibrium, with computational studies (AM1 method) demonstrating a substantial ~37 kJ/mol (9 kcal/mol) energy preference for the 1H-tautomer in unsubstituted systems . However, 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine is locked in the 2H-form through N2-methylation, enforcing a specific electronic configuration that preserves aromaticity across both rings [5] [8]. This enforced tautomeric state alters electron distribution compared to unmethylated analogues—the C3 position becomes more electron-deficient while C5 gains electron density, creating orthogonal reactivity vectors [8]. Spectroscopic analyses confirm that the 2-methyl-2H configuration in brominated derivatives enhances dipole moment (approximately 5.2 Debye) compared to 1H-tautomers, improving membrane permeability in biological systems . The methyl group at N2 also sterically shields the adjacent nitrogen, reducing unwanted metabolic N-oxidation while maintaining hydrogen-bond accepting capacity at N1 [7]. These electronic characteristics make the 2H-tautomer particularly valuable for drug discovery applications where predictable hydrogen bonding patterns are essential for target engagement.
Brominated pyrazolopyridines serve as privileged scaffolds in medicinal chemistry due to their balanced physicochemical properties and bioisosteric relationship with purines. The 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine core specifically functions as a versatile synthetic intermediate where the bromine atom enables rapid diversification via cross-coupling reactions to generate targeted libraries for biological screening [3] [7] [8]. This brominated derivative has demonstrated particular utility in kinase inhibitor development, serving as the synthetic precursor for dual FLT3/CDK4 inhibitors with low nanomolar activities (IC₅₀ values reaching 7-11 nM) [7]. In cancer therapeutics, the 7-bromo-5-chloro analogue (EVT-3118841, CAS 1351813-70-1) derived from this scaffold shows potent antiproliferative effects through kinase inhibition mechanisms [3]. Beyond oncology, these compounds serve as allosteric modulators for neurological targets; recent innovations include their incorporation into M₄ muscarinic acetylcholine receptor modulators for psychiatric disorders [7]. The structural versatility enables scaffold optimization across multiple growth vectors (N1, C3, C5, C7) while maintaining favorable drug-like properties (cLogP ~2.1, TPSA ~35Ų), explaining their broad adoption in hit-to-lead programs [8].
Table 3: Biomedical Applications of Brominated Pyrazolopyridine Derivatives
Compound | Molecular Formula | Therapeutic Area | Mechanism/Target | Development Status |
---|---|---|---|---|
7-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine | C₇H₆BrN₃ | Multiple | Synthetic intermediate | Preclinical research |
7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine | C₆H₃BrClN₃ | Oncology | Kinase inhibition | Screening compound (EVT-3118841) |
6-(Pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine | C₁₀H₇N₅ | Oncology | Dual FLT3/CDK4 inhibitor | Lead optimization |
Vericiguat | C₂₀H₂₅FN₈O₅ | Cardiovascular | sGC stimulator | Approved (2021) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1